Cas no 2229451-54-9 (tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate)

Tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate is a specialized carbamate derivative featuring a cyclobutylamine moiety and a methoxy-substituted phenyl group. This compound is of interest in medicinal chemistry and pharmaceutical research due to its structural versatility, serving as a key intermediate in the synthesis of biologically active molecules. The tert-butyl carbamate group enhances stability, facilitating handling and storage, while the 1-aminocyclobutyl fragment offers potential for conformational constraint in drug design. The methoxy substituent may influence electronic properties and solubility. Its well-defined structure makes it suitable for targeted modifications, supporting applications in lead optimization and the development of novel therapeutic agents.
tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate structure
2229451-54-9 structure
Product Name:tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate
CAS No:2229451-54-9
MF:C16H24N2O3
MW:292.373364448547
CID:6435438
PubChem ID:165663705
Update Time:2025-10-29

tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate
    • EN300-1899848
    • tert-butyl N-[4-(1-aminocyclobutyl)-3-methoxyphenyl]carbamate
    • 2229451-54-9
    • Inchi: 1S/C16H24N2O3/c1-15(2,3)21-14(19)18-11-6-7-12(13(10-11)20-4)16(17)8-5-9-16/h6-7,10H,5,8-9,17H2,1-4H3,(H,18,19)
    • InChI Key: QWZWSDZIWZLJGV-UHFFFAOYSA-N
    • SMILES: O(C)C1C=C(C=CC=1C1(CCC1)N)NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 292.17869263g/mol
  • Monoisotopic Mass: 292.17869263g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 5
  • Complexity: 374
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 73.6Ų

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Additional information on tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate

Introduction to tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate (CAS No. 2229451-54-9)

tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate, identified by the Chemical Abstracts Service Number (CAS No.) 2229451-54-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of carbamates, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group, a 1-aminocyclobutyl moiety, and a 3-methoxyphenyl aromatic ring, contribute to its unique chemical properties and biological interactions.

The tert-butyl group at the nitrogen position of the carbamate moiety enhances the lipophilicity of the compound, facilitating its absorption and distribution within biological systems. This characteristic is particularly valuable in drug design, as it can improve pharmacokinetic profiles, including bioavailability and tissue penetration. Additionally, the 1-aminocyclobutyl side chain introduces a cyclic structure that can influence the compound's conformational flexibility and binding affinity to biological targets. Such structural elements are often exploited to optimize drug-like properties, such as solubility, stability, and metabolic resistance.

The 3-methoxyphenyl aromatic ring is another key feature that contributes to the compound's biological activity. Phenolic derivatives are well-documented for their roles in various pharmacological mechanisms, including antioxidant, anti-inflammatory, and neuroprotective effects. The methoxy substitution at the para position further modulates the electronic properties of the aromatic ring, potentially enhancing interactions with specific enzymatic or receptor targets. This combination of structural elements makes tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate a promising candidate for further investigation in medicinal chemistry.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of this compound with potential biological targets. Studies have suggested that the tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate may interact with enzymes involved in metabolic pathways relevant to inflammation and oxidative stress. These interactions could potentially lead to therapeutic effects in conditions where such pathways are dysregulated. For instance, preliminary computational studies indicate that this compound might inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), which are key players in inflammatory responses.

In addition to its potential enzymatic interactions, the 1-aminocyclobutyl moiety has been explored for its ability to modulate neurotransmitter systems. Cyclobutane derivatives have shown promise in preclinical studies as modulators of serotonin and dopamine pathways, which are implicated in mood disorders and cognitive function. The structural rigidity provided by the cyclobutane ring can enhance binding specificity, making this class of compounds attractive for developing targeted therapies. The presence of an amine group further extends its potential applications in neurotransmitter research.

The 3-methoxyphenyl group also contributes to the compound's potential therapeutic utility by influencing its electronic properties and solubility characteristics. Methoxy-substituted phenols are known for their ability to engage in hydrogen bonding and hydrophobic interactions, which are critical for effective binding to biological targets. These interactions can be fine-tuned through structural modifications, allowing for optimization of potency and selectivity. The combination of these features makes tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate a versatile scaffold for drug discovery efforts.

Recent experimental studies have begun to validate these theoretical predictions by examining the biological activity of this compound in vitro. Initial assays have shown promising results in inhibiting inflammatory cytokine production and reducing oxidative stress markers in cellular models. These findings align with computational models suggesting that this compound may interfere with signaling pathways involved in inflammation and neurodegeneration. Such results warrant further investigation into its potential as a lead compound for therapeutic development.

The synthesis of tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate presents an interesting challenge due to its complex structure. Advanced synthetic methodologies, including multi-step organic transformations and transition-metal-catalyzed reactions, have been employed to construct the desired framework efficiently. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the cyclobutane ring and aromatic substituents. Optimizing reaction conditions to ensure high yield and purity is crucial for subsequent biological evaluation.

The pharmacokinetic profile of any candidate drug is critical for its clinical success, and tert-butyl N-4-(1-aminocyclobutyl)-3-methoxyphenylcarbamate has been subject to preliminary assessments using in vitro models. Data suggest that this compound exhibits reasonable solubility in aqueous media while maintaining adequate lipophilicity for membrane permeability. These characteristics are favorable for oral administration and systemic distribution. Additionally, preliminary stability studies indicate that the compound remains intact under various storage conditions, suggesting potential for long-term formulation stability.

As research progresses, additional analogs of tert-butyl N-4-(1-aminocyclobutyle)-3-methoxypheny lcarbamate will likely be synthesized to explore structure-activity relationships (SAR) further. By systematically modifying substituents on the aromatic ring or side chains, researchers can identify key structural determinants responsible for biological activity. This approach allows for rational design of next-generation compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

The broader implications of this research extend beyond individual compounds like tert-butyl N-4-(1-amino-cyclobutyl)-3-methoxyphen ylcarbamate into the development of novel therapeutic strategies for complex diseases. The integration of computational modeling with experimental validation provides a robust framework for identifying promising drug candidates efficiently. As our understanding of disease mechanisms advances, compounds like this one offer hope for addressing unmet medical needs through innovative chemical solutions.

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